BAY-390

TRPA1 IC50 calcium flux

BAY-390 is a small-molecule transient receptor potential ankyrin 1 (TRPA1) antagonist developed by Bayer AG. It acts as a potent and selective inhibitor of TRPA1 channels across multiple species, including human, rat, mouse, guinea pig, dog, and monkey.

Molecular Formula C13H15F4NO
Molecular Weight 277.26 g/mol
Cat. No. B11934491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-390
Molecular FormulaC13H15F4NO
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O
InChIInChI=1S/C13H15F4NO/c14-9-4-6-10(7-5-9)18-11-3-1-2-8-12(11,19)13(15,16)17/h4-7,11,18-19H,1-3,8H2/t11-,12-/m1/s1
InChIKeyIESAJAZKMLPVIB-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BAY-390: TRPA1 Inhibitor Potency and CNS Penetration Profile for Pain Research


BAY-390 is a small-molecule transient receptor potential ankyrin 1 (TRPA1) antagonist developed by Bayer AG [1]. It acts as a potent and selective inhibitor of TRPA1 channels across multiple species, including human, rat, mouse, guinea pig, dog, and monkey . Unlike many TRPA1 tool compounds, BAY-390 is characterized by demonstrated brain penetration and oral bioavailability, enabling its use as an in vivo chemical probe for studying TRPA1-mediated central nervous system (CNS) pathophysiology [2]. It is offered as an open-source probe to facilitate preclinical pain and inflammation research [1].

Why Generic TRPA1 Inhibitors Cannot Replace BAY-390 in CNS Pain Models


TRPA1 antagonists as a class exhibit significant functional heterogeneity that precludes simple substitution in experimental workflows. Potency varies by orders of magnitude (e.g., HC-030031 IC50 ~4.9-6.2 µM [1] vs. BAY-390 IC50 16 nM ), while species-specific activity, brain penetration, and off-target selectivity profiles differ dramatically [2]. Many commonly used tool compounds lack demonstrated CNS exposure, limiting their utility to peripheral pain models, whereas BAY-390's validated brain penetrance uniquely positions it for studying central TRPA1 mechanisms in migraine, neuropathic pain, and cortical spreading depression [3]. Substituting a non-brain-penetrant analog or one with a narrow species selectivity window can lead to false-negative results in CNS-targeted studies or confounded data in cross-species translational research.

Quantitative Differentiation: BAY-390 vs. Leading TRPA1 Tool Compounds


Superior Potency vs. First-Generation TRPA1 Blocker HC-030031

BAY-390 demonstrates approximately 300-fold greater potency against human TRPA1 compared to the widely used tool compound HC-030031 in calcium flux assays [1][2]. This substantial potency difference reduces the risk of off-target effects associated with high compound concentrations in vitro and permits lower dosing in vivo.

TRPA1 IC50 calcium flux

Quantified CNS Penetration Superiority Over Alternative Brain-Penetrant TRPA1 Antagonist AMG0902

While AMG0902 is also reported as a brain-penetrant TRPA1 antagonist, BAY-390 achieves a substantially higher brain-to-plasma concentration ratio, indicating superior CNS exposure [1][2]. The 10-fold difference in partitioning into the brain suggests BAY-390 is a more effective probe for interrogating central TRPA1 pharmacology.

CNS penetration brain-to-plasma ratio TRPA1

Broader Cross-Species Potency Profile vs. A-967079

BAY-390 maintains consistent high potency across human, rat, mouse, guinea pig, dog, and monkey TRPA1, whereas A-967079 shows a marked potency drop for rat TRPA1 (IC50 = 289 nM) compared to human (IC50 = 67 nM) in calcium flux assays [1][2]. This broader, more uniform species activity profile makes BAY-390 a more reliable tool for translational studies bridging rodent efficacy models to higher species safety assessment.

species selectivity TRPA1 translation

Validated In Vivo Efficacy in Neuropathic Pain Model with Defined Dosing

BAY-390 is validated to reverse mechanical allodynia in the rat spinal nerve ligation (SNL) model of neuropathic pain when administered orally at 90 mg/kg twice daily . This provides a concrete, efficacious dose for researchers to replicate and build upon, whereas many TRPA1 tool compounds lack robust, publicly disclosed efficacy data in gold-standard neuropathic pain models.

neuropathic pain in vivo SNL model

Optimal Application Scenarios for BAY-390 in TRPA1 Research


CNS Pain Research: Migraine and Cortical Spreading Depression

Given its validated brain penetration (brain-to-plasma ratio of 2.2) [1], BAY-390 is the preferred TRPA1 antagonist for studies investigating the role of central TRPA1 channels in migraine pathophysiology, cortical spreading depression, and other CNS-penetrant pain states. Researchers can confidently administer BAY-390 systemically and expect target engagement within the brain, a feature not reliably achieved with first-generation TRPA1 blockers like HC-030031.

Translational Pain Studies Across Species

BAY-390's broad and consistent potency across human, rat, mouse, guinea pig, dog, and monkey TRPA1 (IC50 range 16-81 nM) makes it an ideal tool for translational research programs that require bridging efficacy data from rodent models to toxicology and safety pharmacology studies in higher species. Its use minimizes the need to re-optimize and re-validate different tool compounds for each species.

High-Throughput Screening (HTS) Counter-Screens

With its exceptional selectivity for TRPA1 over a panel of related TRP channels (e.g., TRPV1, TRPV4, TRPC3/5/6 all IC50 >5.6-25 µM) [2], BAY-390 serves as a high-quality positive control and reference standard for HTS campaigns and secondary assays aimed at discovering novel, selective TRPA1 modulators. Its high potency (hTRPA1 IC50 16 nM) provides a robust and reliable benchmark for hit validation.

In Vivo Neuropathic Pain Model Validation

BAY-390 is directly validated in the rat spinal nerve ligation (SNL) model of neuropathic pain, showing efficacy at an oral dose of 90 mg/kg BID . This makes it a go-to positive control compound for labs establishing or optimizing the SNL model or for investigating the mechanistic role of TRPA1 in neuropathic pain pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-390

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.